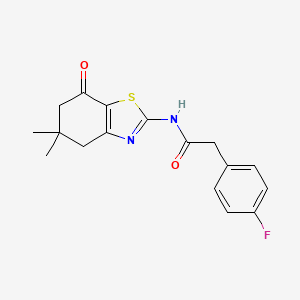![molecular formula C18H25N7S B5669552 4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidine](/img/structure/B5669552.png)
4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound is a complex molecule that involves several functional groups, including pyrazol, triazol, thiazol, and piperidine moieties. These groups suggest a molecule with potential for diverse chemical reactions and biological activities. The molecule's structure implies it could be of interest in fields like medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes that may include nucleophilic aromatic substitution, hydrogenation, and iodination steps. A robust synthesis approach is crucial for producing multi-kilogram quantities of key intermediates efficiently. For instance, the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a related compound, demonstrates a three-step synthesis pathway that could provide insights into the synthesis of complex molecules like the one (Fussell et al., 2012).
Molecular Structure Analysis
Molecular structure investigations of related s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties through X-ray crystallography, combined with Hirshfeld and DFT calculations, offer a method for analyzing intermolecular interactions and molecular packing. Such detailed analyses contribute to understanding the electronic properties and predicting NMR chemical shifts with good correlations between calculated and experimental data (Shawish et al., 2021).
Chemical Reactions and Properties
The chemical reactions involving compounds with pyrazolyl and piperidine moieties include condensation reactions, cyclocondensation, and refluxing with malononitrile to produce derivatives with varying functionalities. These reactions highlight the compound's reactivity towards forming novel derivatives with potential antimicrobial activities (El‐Emary et al., 2005).
Physical Properties Analysis
The physical properties of such compounds are significantly influenced by their molecular structure. The analysis often involves studying the molecule's dipole moment, which indicates polarity and can affect solubility and interaction with biological targets. For example, synthesized s-triazine derivatives have been shown to be polar, with one having a lower dipole moment than another, affecting their solubility and potentially their bioavailability (Shawish et al., 2021).
Propiedades
IUPAC Name |
5-[[4-[4-ethyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]methyl]-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7S/c1-3-25-17(12-24-8-4-7-20-24)21-22-18(25)15-5-9-23(10-6-15)11-16-14(2)19-13-26-16/h4,7-8,13,15H,3,5-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVLUPZLJBHSQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1C2CCN(CC2)CC3=C(N=CS3)C)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl}benzamide](/img/structure/B5669481.png)
![N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5669486.png)
![{(3R*,4R*)-1-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5669491.png)
![3-((3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-{[(2-phenylethyl)amino]carbonyl}piperidin-3-yl)propanoic acid](/img/structure/B5669498.png)

![[(3R*,4R*)-1-[(4-methylphenoxy)acetyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5669507.png)

![3-[(2-methyl-1,3-oxazol-4-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5669525.png)
![1-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1H-imidazole-2-carboxamide](/img/structure/B5669533.png)
![3,5-dichloro-4-methyl-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B5669537.png)
![1-{[2'-(hydroxymethyl)biphenyl-2-yl]oxy}-3-piperidin-1-ylpropan-2-ol](/img/structure/B5669567.png)

![4-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5669585.png)